molecular formula C6H10N3O5P B12294181 3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

Cat. No.: B12294181
M. Wt: 235.13 g/mol
InChI Key: FDIKHVQUPVCJFA-UHFFFAOYSA-N
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Description

Phosphohistidine is a reversible protein post-translational modification involving the phosphorylation of the amino acid histidine. This modification is less understood compared to other phosphorylated amino acids like phosphoserine, phosphothreonine, and phosphotyrosine. The phosphoramidate bond in phosphohistidine is heat and acid-sensitive, making it challenging to study. Phosphohistidine plays a crucial role in various cellular processes, including signal transduction and enzyme regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphohistidine can be synthesized using model enzymes expressed in bacteria. The process involves the phosphorylation of histidine residues in proteins by histidine kinases such as NME1 and NME2. These enzymes catalyze the transfer of a phosphate group from adenosine triphosphate to the imidazole ring of histidine .

Industrial Production Methods

Most studies focus on laboratory-scale synthesis using recombinant proteins and specific antibodies for detection and quantification .

Mechanism of Action

Phosphohistidine exerts its effects through the reversible phosphorylation of histidine residues in proteins. This modification alters the protein’s structure and function, affecting its interaction with other molecules. The molecular targets include histidine kinases and phosphatases, which regulate the phosphorylation state of histidine residues .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoserine
  • Phosphothreonine
  • Phosphotyrosine

Uniqueness

Phosphohistidine is unique due to its phosphoramidate bond, which is less stable compared to the phosphoester bonds in phosphoserine, phosphothreonine, and phosphotyrosine. This instability makes phosphohistidine more challenging to study but also provides unique regulatory mechanisms in cellular processes .

Properties

Molecular Formula

C6H10N3O5P

Molecular Weight

235.13 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

InChI

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)

InChI Key

FDIKHVQUPVCJFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

Origin of Product

United States

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